molecular formula C13H14F2O3 B1325262 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid CAS No. 898765-79-2

7-(3,4-Difluorophenyl)-7-oxoheptanoic acid

Cat. No. B1325262
M. Wt: 256.24 g/mol
InChI Key: RHWAIQDHPUPJSP-UHFFFAOYSA-N
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Description

3,4-Difluorophenylboronic acid is a chemical compound with the formula F2C6H3B(OH)2 . It can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Synthesis Analysis

The synthesis of 3,4-Difluorophenylboronic acid involves various reactions such as Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .


Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2 .


Chemical Reactions Analysis

3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorophenylboronic acid include a molecular weight of 157.91, and it’s a solid at room temperature .

Scientific Research Applications

Antibacterial Activity

Research indicates that certain arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include derivatives of 7-oxoheptanoic acid, exhibit significant antibacterial properties. These compounds, characterized by fluorine substitution and various amino group modifications, demonstrate potent in vitro antibacterial activity. For instance, specific derivatives like 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been noted for their excellent in vitro potency and in vivo efficacy (Chu et al., 1986).

Synthesis of Key Intermediates

Methyl 7-Oxoheptanoate, a derivative of 7-oxoheptanoic acid, has been utilized in the synthesis of important intermediates for the preparation of prostaglandins. Various methods have been adopted to prepare this compound, demonstrating its versatility and importance in synthetic chemistry (Ballini & Petrini, 1984).

Photophysical and Photochemical Properties

Novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl) coumarin moieties have been synthesized, indicating the utility of 7-oxoheptanoic acid derivatives in developing compounds with unique photophysical and photochemical properties. These compounds have been investigated for their fluorescence quantum yields, singlet oxygen generation, and photodegradation under light irradiation, highlighting their potential in various applications (Erdogan et al., 2015).

Gas Phase Ion Fragmentation Studies

The study of small oxocarboxylic acids like 6-oxoheptanoic acid, closely related to 7-oxoheptanoic acid, has been significant in understanding gas phase ion fragmentation mechanisms. These studies provide insights into the behavior of monocarboxylic acids in the gas phase and their fragmentation pathways, which are crucial in mass spectrometry and analytical chemistry (Kanawati et al., 2007).

Synthesis of Analgesic and Anti-inflammatory Agents

Compounds such as 5-(2,4-Difluorophenyl)salicylic acid, which relate to the structural framework of 7-oxoheptanoic acid, have been synthesized and identified as effective analgesic and anti-inflammatory agents. These compounds have been noted for their enhanced efficacy and safety compared to traditional salicylates (Hannah et al., 1978).

Safety And Hazards

3,4-Difluorophenylboronic acid is classified as a combustible solid. It does not have a flash point and should be stored in a cool place .

properties

IUPAC Name

7-(3,4-difluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWAIQDHPUPJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645306
Record name 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Difluorophenyl)-7-oxoheptanoic acid

CAS RN

898765-79-2
Record name 3,4-Difluoro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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